1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-B]pyridine core.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the pyrrolo[2,3-B]pyridine ring through alkylation reactions.
Attachment of the 4-Methylphenylsulfonyl Group: The final step involves the sulfonylation reaction to attach the 4-methylphenylsulfonyl group to the nitrogen atom of the pyrrolo[2,3-B]pyridine ring.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-B]pyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and sulfonyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an FGFR inhibitor, which is crucial in cancer research.
Medicine: Due to its inhibitory effects on FGFR, it is being explored as a potential therapeutic agent for various cancers.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with the fibroblast growth factor receptor (FGFR). The compound binds to the FGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective in cancer cells where FGFR signaling is abnormally activated .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other FGFR inhibitors such as:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- CH5183184
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
What sets 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- apart is its unique structure, which allows for potent inhibition of FGFR1, 2, and 3. This broad-spectrum inhibition makes it a versatile candidate for cancer therapy .
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-12(2)14-4-3-9-16-15(14)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGWUCCOKDIIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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